Quinoline-5-sulfonamide
Description
Historical Perspectives and Evolution of Quinoline-Sulfonamide Chemistry
The journey of quinoline-sulfonamide chemistry is intertwined with the historical development of its parent components. The discovery of the antibacterial properties of prontosil, a sulfonamide dye, by Gerhard Domagk in the 1930s marked a turning point in medicine and spurred extensive research into sulfonamide derivatives. sci-hub.seopenaccesspub.org These "sulfa drugs" were among the first effective antimicrobial agents. ajchem-b.com
The quinoline (B57606) ring system, on the other hand, has a long-standing history in medicinal chemistry, most notably as the core structure of antimalarial drugs like quinine, and later, synthetic analogues such as chloroquine (B1663885). rsc.orgbohrium.com The synthesis of quinoline derivatives has been a subject of study for over a century, with methods like the Knorr Quinoline Synthesis and the Conrad-Limpach Synthesis being foundational. orientjchem.org
The deliberate combination of the quinoline and sulfonamide moieties into a single hybrid molecule is a more recent development in medicinal chemistry. This strategy aims to create compounds with enhanced or novel biological activities by leveraging the properties of both pharmacophores. Early research into quinoline-sulfonamide hybrids explored their potential as antibacterial and anticancer agents. Over time, advancements in synthetic methodologies have allowed for the creation of a diverse library of quinoline-sulfonamide derivatives, enabling more detailed structure-activity relationship (SAR) studies. nih.govrsc.org These studies have been crucial in understanding how different substituents on the quinoline and sulfonamide groups influence the compound's biological activity. nih.gov
Strategic Importance of the Quinoline Scaffold in Chemical Biology
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comnih.govmalariaworld.org This designation is due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.comorientjchem.org
The versatility of the quinoline ring allows for extensive structural modifications, which can fine-tune its biological effects. nih.gov The introduction of various functional groups at different positions on the quinoline ring can significantly impact its anticancer activity. orientjchem.org For instance, SAR studies have shown that the position and nature of substituents can enhance the efficacy of quinoline-based compounds. rsc.org
Quinoline derivatives have demonstrated a remarkable array of biological activities, including:
Anticancer rsc.orgbohrium.comorientjchem.org
Antimalarial rsc.orgbohrium.commalariaworld.org
Antimicrobial rsc.org
Anti-inflammatory orientjchem.org
Antiviral orientjchem.org
Neuroprotective rsc.org
The ability of the quinoline nucleus to interact with various biological macromolecules, such as DNA and enzymes like tyrosine kinases and topoisomerases, underpins its diverse pharmacological profile. orientjchem.orgnih.gov This has made it a key building block in the design of new therapeutic agents. nih.gov
Fundamental Contributions of the Sulfonamide Moiety to Bioactive Systems
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design and medicinal chemistry. nih.govresearchgate.net Its importance is underscored by its presence in a wide variety of clinically used drugs. sci-hub.seekb.eg The sulfonamide group is a bioisostere of carboxylic acids, phenolic hydroxyl groups, and amides, meaning it can replace these groups in a molecule without significantly altering its chemical structure, while potentially improving its biological activity and pharmacokinetic properties. nih.gov
Key properties of the sulfonamide moiety that contribute to its role in bioactive systems include:
Hydrogen Bonding Capability: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. researchgate.net
Metabolic Stability: N-substituted or N,N-disubstituted sulfonamides are generally resistant to metabolic breakdown, which can enhance the duration of a drug's action. researchgate.net
Three-Dimensional Structure: The tetrahedral geometry of the sulfur atom in the sulfonamide group provides a three-dimensional structure that can be crucial for binding to specific protein pockets. researchgate.net
Versatile Synthesis: Sulfonamides can be synthesized relatively easily from a wide range of amines and sulfonyl chlorides, allowing for the creation of diverse compound libraries for screening. nih.gov
The sulfonamide moiety is a key component in drugs with a wide range of therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory agents. sci-hub.seajchem-b.comnih.gov
Current Research Landscape and Future Directions for Quinoline-5-sulfonamide Derivatives
Current research on this compound derivatives is highly active and focused on exploring their potential in various therapeutic areas. A significant area of investigation is their application as anticancer agents. Studies have shown that certain this compound derivatives exhibit potent activity against various cancer cell lines. mdpi.com For example, acetylene (B1199291) derivatives of 8-hydroxythis compound have demonstrated promising anticancer and antibacterial properties. mdpi.com
Another key area of research is the development of quinoline-sulfonamide hybrids as inhibitors of specific enzymes implicated in disease. For instance, novel quinoline-based sulfonamides have been designed as selective inhibitors of carbonic anhydrase IX, an enzyme associated with hypoxic tumors. nih.govnih.gov Additionally, quinoline-sulfonamide hybrids are being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's by simultaneously inhibiting enzymes such as monoamine oxidases and cholinesterases. rsc.org
The synthesis of novel quinoline-sulfonamide derivatives remains a critical aspect of ongoing research. thieme-connect.com The development of hybrid molecules that incorporate a third bioactive moiety, such as a 1,2,3-triazole ring, is a promising strategy to create compounds with enhanced efficacy and potentially novel mechanisms of action. mdpi.comtandfonline.com
Future research will likely focus on:
Optimizing existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. ontosight.ai
Exploring new therapeutic targets for this compound derivatives.
Developing more efficient and greener synthetic methods for the production of these compounds. thieme-connect.com
Investigating the potential of these compounds to overcome drug resistance , a major challenge in the treatment of infectious diseases and cancer. rsc.orgnih.gov
The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents for a wide range of diseases. sci-hub.se
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIGANEUNBVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415913-05-2 | |
| Record name | quinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for Quinoline 5 Sulfonamide
Primary Synthesis of Quinoline-5-sulfonamide Core Structure
The initial construction of the this compound core can be achieved through two primary strategies: direct sulfonylation of the quinoline (B57606) ring or synthesis from a precursor that already contains a functional group to facilitate the introduction of the sulfonamide moiety.
Classical methods for creating aryl sulfones often require pre-functionalized starting materials. researchgate.net However, recent advancements have focused on direct C(sp²)–H sulfonylation, which avoids the need for pre-functionalization. A notable method involves a cobalt-catalyzed C5-selective sulfonylation of quinolines. researchgate.net This approach utilizes aryl diazonium salts and DABSO (a sulfur dioxide surrogate) and demonstrates excellent selectivity for the C5-position of the quinoline ring, producing sulfonated products in moderate to good yields without the need for an oxidant or additive. researchgate.net
A prevalent and effective strategy for synthesizing the this compound core involves the use of functionalized quinoline precursors. The most common intermediate for this process is a quinoline-5-sulfonyl chloride derivative, which can be readily reacted with ammonia (B1221849) or amines to form the desired sulfonamide.
Two distinct precursor-based routes to obtain the key sulfonyl chloride intermediate are:
From 8-Hydroxyquinoline (B1678124) (8-HQ): A widely used method starts with 8-hydroxyquinoline. The reaction of 8-HQ with chlorosulfonic acid directly yields 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.comnih.gov This intermediate is then used to produce a variety of sulfonamide derivatives. mdpi.comnih.gov
From 5-Aminoquinoline: An alternative route begins with 5-aminoquinoline. This raw material undergoes a diazo-reaction with sodium nitrite (B80452) and concentrated hydrochloric acid. google.com The resulting diazotization solution is then subjected to a sulfuryl chloridization reaction with sulfur dioxide in an acetic acid solvent, which yields quinoline-5-sulfonyl chloride in one step with high yield. google.com
Functionalization and Substituent Modification at the Sulfonamide Nitrogen
Once the quinoline-5-sulfonyl chloride core is synthesized, the sulfonamide nitrogen offers a versatile point for derivatization. This allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the compound class.
N-alkylation of the sulfonamide group can be achieved by reacting the sulfonyl chloride intermediate with secondary amines. For instance, the synthesis of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with N-methylpropargylamine. nih.govnih.gov This reaction introduces both a methyl group and a propargyl (acetylene-containing) group onto the sulfonamide nitrogen. While N-mono-alkylation can sometimes be challenging due to competing multiple alkylations, using secondary amines as nucleophiles directly leads to N,N-disubstituted sulfonamides. tcichemicals.com
The most direct and widely applied strategy for functionalizing the sulfonamide moiety is the coupling reaction between a quinoline-5-sulfonyl chloride derivative and a primary or secondary amine. mdpi.comnih.gov This reaction forms the sulfonamide bond (SO₂-N). The reaction is typically performed in an anhydrous solvent like acetonitrile. mdpi.comnih.gov A wide range of amines can be used to generate a library of novel this compound derivatives. mdpi.com For example, 8-hydroxyquinoline-5-sulfonyl chloride has been successfully coupled with various amines, including propargylamine (B41283), N-methylpropargylamine, and different isomers of (propargyloxy)anilines, to produce the corresponding N-substituted sulfonamides. nih.gov
A specific and significant derivatization strategy involves the introduction of acetylene-containing moieties, which can serve as handles for further chemical transformations such as click chemistry. mdpi.comnih.gov This is accomplished by reacting a quinoline-5-sulfonyl chloride with an amine that bears an acetylene (B1199291) group. mdpi.comnih.gov
A series of novel acetylene derivatives of 8-hydroxy- and 8-methoxythis compound (B2886400) have been prepared through this method. mdpi.comnih.gov The synthesis of 8-hydroxyquinoline-5-sulfonamides involves reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines like propargylamine or 2-methylbut-3-yn-2-amine. nih.gov For the 8-methoxy versions, 8-hydroxyquinoline is first O-methylated, then sulfonated with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride, which is subsequently reacted with the appropriate acetylene-containing amine. nih.gov
Research Data on Acetylene-Containing Quinoline-5-Sulfonamides
The following tables summarize the research findings on the synthesis of various acetylene-containing this compound derivatives, showcasing the reactants used and the resulting yields and physical properties of the products.
Table 1: Synthesis of Acetylene Derivatives of 8-Hydroxythis compound
| Amine Reactant | Resulting Compound Name | Yield (%) | Melting Point (°C) |
| Propargylamine | 8-Hydroxy-N-(prop-2-yn-1-yl)this compound | 78% | 143–145 |
| 2-Methylbut-3-yn-2-amine | 8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)this compound | 74% | 82–85 |
| N-Methylpropargylamine | 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | 82% | 129–131 |
| 2-(Propargyloxy)aniline | 8-Hydroxy-N-(2-(prop-2-yn-1-yloxy)phenyl)this compound | 69% | 168–170 |
| 3-(Propargyloxy)aniline | 8-Hydroxy-N-(3-(prop-2-yn-1-yloxy)phenyl)this compound | 65% | 155–157 |
| 4-(Propargyloxy)aniline | 8-Hydroxy-N-(4-(prop-2-yn-1-yloxy)phenyl)this compound | 71% | 183–185 |
Data sourced from Molecules (2024). mdpi.com
Table 2: Synthesis of Acetylene Derivatives of 8-Methoxythis compound
| Amine Reactant | Resulting Compound Name | Yield (%) | Melting Point (°C) |
| Propargylamine | 8-Methoxy-N-(prop-2-yn-1-yl)this compound | 81% | 133–135 |
| 2-Methylbut-3-yn-2-amine | N-(1,1-Dimethylprop-2-yn-1-yl)-8-methoxythis compound | 79% | 141–143 |
| N-Methylpropargylamine | 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)this compound | 85% | 118–120 |
| 2-(Propargyloxy)aniline | 8-Methoxy-N-(2-(prop-2-yn-1-yloxy)phenyl)this compound | 72% | 129–131 |
| 3-(Propargyloxy)aniline | 8-Methoxy-N-(3-(prop-2-yn-1-yloxy)phenyl)this compound | 68% | 144–146 |
| 4-(Propargyloxy)aniline | 8-Methoxy-N-(4-(prop-2-yn-1-yloxy)phenyl)this compound | 75% | 158–160 |
Data sourced from Molecules (2024). mdpi.com
Construction of Hybrid Systems
Molecular hybridization is a prominent strategy that combines the this compound moiety with other pharmacologically active scaffolds. This approach aims to create synergistic effects or multi-target agents by covalently linking different structural units.
This compound–1,2,3-Triazole Hybrids via Click Chemistry
A versatile method for creating hybrid molecules involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently links a this compound unit bearing a terminal alkyne to another molecule functionalized with an azide, forming a stable 1,2,3-triazole linker.
The synthesis typically begins with 8-hydroxyquinoline or 8-methoxyquinoline. The quinoline is first subjected to a sulfonation reaction with chlorosulfonic acid to yield the key intermediate, 8-hydroxyquinoline-5-sulfonyl chloride or its 8-methoxy equivalent. mdpi.comnih.gov This sulfonyl chloride is then reacted with an amine containing an acetylene moiety (an alkynamine) to form the corresponding alkyne-functionalized this compound. mdpi.comnih.gov
With the alkyne handle in place, the final hybridization is achieved through the CuAAC reaction. The acetylene-containing this compound is treated with various organic azides in the presence of a copper catalyst, such as a mixture of copper(II) sulfate (B86663) and sodium ascorbate, to generate the desired 1,2,3-triazole-linked hybrids. mdpi.comnih.gov This method has been successfully used to prepare a series of novel hybrid systems containing both quinoline and 1,2,3-triazole scaffolds. mdpi.comnih.gov
Table 1: Representative Synthesis of this compound-Triazole Hybrids
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 8-Hydroxyquinoline | Chlorosulfonic acid | 8-Hydroxyquinoline-5-sulfonyl chloride | Introduction of the sulfonyl chloride group. mdpi.com |
| 2 | 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylene-containing amine (e.g., propargylamine) | Acetylene-derivatized this compound | Installation of the alkyne functionality for click chemistry. mdpi.com |
Integration with Other Heterocyclic and Aromatic Scaffolds
Beyond triazoles, the this compound core can be integrated with a wide range of other heterocyclic and aromatic systems. These strategies often involve multi-step synthetic sequences to build complex molecules. For instance, novel quinoline-sulfonamide derivatives have been synthesized through a five-step molecular assembly that utilizes Suzuki and acid-amine cross-coupling reactions, followed by N-alkylation. researchgate.net This approach allows for the tunable introduction of various aromatic and heterocyclic moieties. researchgate.net
The rationale behind creating such hybrids is to combine the established biological properties of different scaffolds into a single molecule. nih.gov For example, quinoxaline (B1680401), another privileged heterocyclic structure, has been combined with sulfonamides to create novel therapeutic candidates. mdpi.com The general synthesis for these hybrids often involves reacting a quinoline-containing sulfonyl chloride with a suitable amine-functionalized heterocycle, or vice-versa. mdpi.com
Quinoline–Sulfonamide and Quinoline-5,8-dione Combinatorial Syntheses
Combinatorial synthesis approaches are employed to generate libraries of related compounds for screening purposes. This is particularly relevant for quinoline-5,8-diones, a class of compounds known for their biological activity. The synthesis of these derivatives often starts from 8-hydroxyquinoline, which can be converted into 5,8-quinolinedione (B78156) or 6,7-dihalogen-5,8-quinolinediones. These intermediates serve as versatile platforms for introducing various substituents, including sulfonamide-containing groups, at the C-6 and/or C-7 positions. This allows for the systematic exploration of structure-activity relationships within a series of related compounds.
Regioselective and Stereoselective Synthetic Considerations
Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the formation of a specific desired isomer.
Regioselectivity : The synthesis of this compound itself demonstrates excellent regioselectivity. The electrophilic sulfonation of 8-hydroxyquinoline with chlorosulfonic acid preferentially occurs at the C-5 position. mdpi.com This is a classic example of a regioselective aromatic substitution, where the existing hydroxyl group and the nitrogen atom in the quinoline ring system direct the incoming electrophile to a specific position. In the Friedländer synthesis of quinolines, regioselectivity can be a challenge when unsymmetrical ketones are used as starting materials. nih.gov However, catalyst systems, such as copper triflate, can provide high yields and excellent regioselectivity in certain quinoline syntheses. nih.gov
Stereoselectivity : While many synthetic routes for this compound derivatives result in achiral molecules, stereoselective methods are crucial when chiral centers are introduced. Methodologies like the aza-vinylogous Povarov reaction have been developed for the stereoselective synthesis of substituted quinolines, yielding products with high control over their three-dimensional arrangement. rsc.org Although specific applications of these stereoselective methods to this compound are not extensively detailed in the reviewed literature, such principles are applicable for creating chiral derivatives.
Solvent-Assisted Synthesis and Co-crystal Formation
The solid-state properties of a chemical compound can be modified through techniques like co-crystallization, which involves forming a crystalline solid composed of two or more different molecules in the same crystal lattice. Solvents play a critical role in both the synthesis and the formation of these co-crystals.
Solvent-Assisted Synthesis : Many synthetic steps for this compound derivatives are performed in specific solvents. For example, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines is typically carried out in anhydrous acetonitrile. mdpi.com In some cases, ultrasound-assisted protocols in water have been used for the C2-sulfonation of N-oxide quinolines, highlighting a greener synthetic approach. rsc.org
Co-crystal Formation : Co-crystals can alter the physicochemical properties of a compound. Various methods are employed for their preparation, with the choice of solvent being a crucial factor. sysrevpharm.org Common techniques include:
Mechanochemical Grinding : The drug and a coformer are ground together, either neat (dry grinding) or with a small amount of solvent (liquid-assisted grinding, LAG). nih.gov This method was successfully used to prepare co-crystals of sulfamethoxazole (B1682508) with 8-hydroxy-7-iodoquinoline-5-sulfonic acid, a closely related compound. nih.gov
Solvent Evaporation : The compound and coformer are dissolved in a common solvent, which is then slowly evaporated to allow the co-crystal to form.
Slurrying : The compound and coformer are stirred in a solvent in which they are sparingly soluble, allowing for the gradual formation of the more stable co-crystal. nih.gov
Sonocrystallization : Ultrasound energy is used to induce crystallization from a solution of the compound and coformer. nih.gov
Table 2: Methods for Co-crystal Formation
| Method | Description | Role of Solvent |
|---|---|---|
| Mechanochemical Grinding | Components are physically ground together in a mortar/pestle or ball mill. nih.gov | Can be absent (dry) or used in small amounts to facilitate molecular mobility (LAG). nih.gov |
| Slurrying | A suspension of the components is stirred in a solvent. nih.gov | Acts as a medium for dissolution and re-precipitation into the co-crystal form. nih.gov |
| Solvent Evaporation | A solution of the components is allowed to evaporate slowly. | Acts as the medium to dissolve components completely before crystallization. |
Mechanistic Investigations of Quinoline 5 Sulfonamide Biological Activity Pre Clinical Research
Enzyme Inhibition and Modulation Studies
Quinoline-based sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com The primary sulfonamide group is a critical feature, acting as a zinc-binding group within the enzyme's active site. nih.govmdpi.com Studies on a series of quinoline-based benzenesulfonamides have demonstrated potent, nanomolar-level inhibition against several physiologically significant hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govmdpi.comresearchgate.net
One study, in particular, synthesized and evaluated a series of quinoline-based benzenesulfonamides (QBS) for their inhibitory action against these four isoforms. The results highlighted that the positioning of the sulfonamide group on the anilino moiety significantly influences inhibitory activity. Para-substituted derivatives generally displayed the most potent inhibition against the cancer-related isoforms hCA IX and XII. nih.govresearchgate.net
The sulfonamide moiety of Quinoline-5-sulfonamide is crucial for its inhibitory activity against carbonic anhydrases. This group acts as a zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. This interaction is a hallmark of classical carbonic anhydrase inhibitors. The design of these inhibitors is often based on a 4-anilinoquinoline scaffold where the primary sulfonamide functionality is strategically placed to interact with the zinc ion. nih.gov
The inhibitory activities of a selection of quinoline-based benzenesulfonamide (B165840) derivatives against hCA I, II, IX, and XII are presented below.
Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline-Based Sulfonamides (Ki, nM)
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 13a | 78.4 | 58.4 | 25.8 | 9.8 |
| 13b | 92.1 | 5.5 | 5.5 | 13.2 |
| 13c | 55.4 | 7.3 | 18.6 | 8.7 |
| 11c | 105.3 | 8.4 | 8.4 | 25.4 |
| AAZ (Acetazolamide) | 250 | 12.5 | 25.0 | 5.7 |
For example, a novel quinoline (B57606) derivative, compound 14 , demonstrated significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov This suggests that the quinoline scaffold is a viable pharmacophore for targeting this essential bacterial enzyme.
Furthermore, a class of isoquinoline (B145761) sulfonamides has been identified as allosteric inhibitors of DNA gyrase, exhibiting activity against fluoroquinolone-resistant bacteria. nih.gov One such compound, LEI-800, potently inhibited DNA gyrase with an IC50 of 35 nM. nih.gov This indicates that sulfonamide-containing quinoline-like structures can effectively inhibit bacterial topoisomerases.
Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.gov This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. nih.gov The antibacterial effect of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA), the natural substrate of DHPS.
While the sulfonamide moiety is a known inhibitor of DHPS, specific mechanistic studies and inhibitory data (such as IC50 or Ki values) for this compound against DHPS are not extensively documented in the available scientific literature. However, it is plausible that the sulfonamide group in this compound could confer some level of DHPS inhibitory activity.
A series of novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases. In vitro results for these compounds demonstrated a range of inhibitory activities against both MAO isoforms.
The IC50 values for the synthesized quinoline-sulfonamide analogues ranged from 0.59 ± 0.04 to 2.85 ± 1.09 μM for MAO-A and from 0.47 ± 0.03 to 2.73 ± 0.16 μM for MAO-B. This indicates that the quinoline-sulfonamide scaffold can be effectively tailored to inhibit these key enzymes involved in neurotransmitter metabolism.
Inhibitory Activity of Selected Quinoline-Sulfonamide Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| a5 | 0.59 ± 0.04 | - |
| a12 | - | 0.47 ± 0.03 |
Note: '-' indicates data not specified for that particular isoform in the provided context.
Cholinesterase (AChE and BChE) Inhibition
Quinoline-sulfonamide hybrids have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the progression of Alzheimer's disease. consensus.appnih.gov These compounds are designed as multifunctional agents targeting key pathological pathways. rsc.org
A novel series of quinoline-sulfonamides demonstrated dual inhibitory action against cholinesterases (ChE) and monoamine oxidases (MAO). nih.gov Within this series, specific compounds showed significant potency. For instance, compound a11 was the most potent against BChE with an IC50 value of 0.58 ± 0.05 µM, while compound a6 was most effective against AChE with an IC50 of 1.10 ± 0.77 µM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. consensus.app
Another study focused on hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide, which also acted as potent dual inhibitors of AChE and BChE, with a notable selectivity towards BChE. nih.gov The lead compound in this series, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide , exhibited an IC50 for AChE of 0.131 ± 0.01 µM and for BChE of 0.0680 ± 0.0014 µM. nih.gov Kinetic analysis of these hybrids pointed to a mixed-type reversible inhibition for both enzymes. nih.gov Molecular docking studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, which may interfere with AChE-induced β-amyloid aggregation. nih.govnih.gov
| Compound Series | Target Enzyme | Lead Compound | Inhibitory Concentration (IC50) µM | Inhibition Type |
|---|---|---|---|---|
| Quinoline–sulfonamides (a1–18) | AChE | a6 | 1.10 ± 0.77 | Competitive |
| BChE | a11 | 0.58 ± 0.05 | Competitive | |
| 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide hybrids | AChE | 7h | 0.131 ± 0.01 | Mixed-type reversible |
| BChE | 0.0680 ± 0.0014 | Mixed-type reversible |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival and is often dysregulated in cancer. nih.gov Quinoline and its derivatives have been investigated as inhibitors of this pathway. Efforts to develop potent and orally available dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR) led to the discovery of a series of substituted quinoline and quinoxaline (B1680401) derivatives. nih.gov
Furthermore, imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K/protein kinase B (PKB) pathway. nih.gov While direct studies on this compound are limited in the provided context, the broader class of quinazoline-based sulfonamides has been reported as promising PI3K inhibitors. nih.gov Several FDA-approved drugs, such as Idelalisib and Copanlisib, are quinazoline-based PI3K inhibitors, highlighting the potential of this chemical scaffold in targeting the PI3K pathway. nih.gov
Pyruvate (B1213749) Kinase M2 (PKM2) and Lactate (B86563) Dehydrogenase A (LDHA) Modulation
Cancer cells often exhibit altered metabolism, characterized by aerobic glycolysis (the Warburg effect), which is facilitated by enzymes like Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA). nih.govresearchgate.net Quinoline-sulfonamide derivatives have been identified as modulators of these key metabolic enzymes.
Pyruvate Kinase M2 (PKM2) Modulation: PKM2 is a key glycolytic enzyme that regulates cancer metabolism and promotes tumor growth, making it an attractive therapeutic target. nih.govnih.gov A series of quinoline-8-sulfonamide (B86410) derivatives were designed as PKM2 modulators. nih.govnih.gov In silico and in vitro experiments identified compound 9a from this series as a potent modulator of PKM2. nih.govresearchgate.net This compound was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, which correlated with decreased cell viability and alterations in cell cycle distribution. nih.gov Notably, these quinoline sulfonamide derivatives can act as activators of PKM2. mdpi.com
Lactate Dehydrogenase A (LDHA) Inhibition: LDHA catalyzes the conversion of pyruvate to lactate and is often overexpressed in cancer, correlating with a poor prognosis. nih.gov A study identified 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl) amino) benzoic acid as an NADH-competitive LDHA inhibitor. nih.govresearchgate.net Further optimization led to quinoline 3-sulfonamide molecules with LDHA inhibitory potencies as low as 2 nM and significant selectivity (10 to 80-fold) over the LDHB isoform. nih.govresearchgate.net These inhibitors effectively reduced lactate production in multiple cancer cell lines. nih.govresearchgate.net This inhibition of LDHA leads to an increase in intracellular concentrations of glycolysis and citric acid cycle intermediates, suggesting an enhanced Krebs cycle activity and a blockage of cytosolic glycolysis. nih.govresearchgate.net
| Compound Class | Target Enzyme | Effect | Key Findings |
|---|---|---|---|
| Quinoline-8-sulfonamides | PKM2 | Modulator/Activator | Reduced intracellular pyruvate, decreased cancer cell viability. nih.govnih.gov |
| Quinoline-3-sulfonamides | LDHA | Inhibitor | Potency as low as 2 nM; NADH-competitive; reduced cellular lactate production. nih.govresearchgate.net |
Cellular Mechanistic Pathways
Apoptosis Induction and Pro-apoptotic Effects (e.g., Bax, Caspase-3, Bcl-2 expression)
Quinoline-based sulfonamides have been shown to exert their anticancer effects by inducing apoptosis, a programmed cell death mechanism. nih.gov One novel quinazoline-based sulfonamide derivative, 4-((2-(4-(dimethylamino) phenyl)quinazolin-4-yl)amino)benzenesulfonamide (3D) , significantly induced apoptosis in colorectal cancer cells. dovepress.com
The mechanism of apoptosis induction involves the modulation of key regulatory proteins. Treatment with these compounds leads to an upregulation of pro-apoptotic proteins such as p53 and Bax. dovepress.com The induction of Bax is considered essential for apoptosis in human colon cancer cells. dovepress.com Concurrently, these derivatives cause a significant downregulation of anti-apoptotic proteins like Bcl-2 and BclxL, which are often overexpressed in cancer cells and promote their survival. dovepress.com This shift in the balance between pro- and anti-apoptotic proteins triggers the intrinsic apoptosis pathway, evidenced by the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspases-3 and -7. dovepress.com The activation of caspase-3 ultimately leads to the cleavage of PARP, a hallmark of apoptosis. dovepress.com Studies on other quinazoline-sulfonamide hybrids found that the most active compounds could mediate apoptosis and fit effectively into the active site of Bcl-2. nih.govbohrium.com
Cell Cycle Regulation (e.g., P53/P21 pathways)
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to cell cycle control. scienovate.comnih.gov The p53-p21 pathway acts as a critical checkpoint, halting cell cycle progression in response to cellular stress, such as DNA damage. scienovate.com
Certain quinazoline-sulfonamide derivatives have demonstrated the ability to arrest cell cycle growth at the G1 phase. nih.govbohrium.com This effect is linked to their ability to influence key cell cycle regulatory proteins. For instance, the novel sulfonamide derivative 3D was found to induce the expression of the p53 protein in a dose-dependent manner in colorectal cancer cells. dovepress.com The activation of p53 leads to the transcriptional activation of the CDKN1A gene, which encodes the p21 protein. scienovate.comnih.gov Elevated levels of p21 then inhibit cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma (RB) protein and thereby causing cell cycle arrest. scienovate.com This mechanism prevents the proliferation of cancer cells.
Antimicrobial Mechanisms against Resistant Strains (e.g., MRSA, VRE)
The quinoline scaffold is a core component of many antimicrobial agents, and its derivatives have shown significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rhhz.net
A series of novel quinazoline (B50416) pharmacophores bearing a benzenesulfonamide moiety were screened for antimicrobial activity against several multidrug-resistant clinical isolates. nih.gov Among them, compounds 3d and 3n showed prominent antibacterial activity, particularly against MRSA. nih.gov Further investigation into the mechanisms of quinoline analogues against MRSA reveals several potential targets. Some quinoline-based compounds are thought to target both bacterial LptA and Topoisomerase IV proteins, giving them a broad-spectrum antibacterial effect. researchgate.net Other derivatives have been shown to be effective at dispersing MRSA biofilms, a key virulence factor that contributes to antibiotic resistance. rhhz.net For example, the quinoline derivative 12c was identified as a highly effective agent for biofilm dispersion. rhhz.net While the specific mechanisms for this compound against vancomycin-resistant Enterococci (VRE) were not detailed in the provided context, the broad activity of the quinoline class suggests potential in this area as well.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the quinoline scaffold and modifications to the core structure itself. Structure-Activity Relationship (SAR) analysis of these compounds has provided critical insights into the structural requirements for their desired biological effects, such as anticancer and antibacterial activities.
Impact of Substituent Position and Nature
Pre-clinical research has demonstrated that specific substitutions on the this compound framework are crucial for its biological efficacy. The presence, absence, and chemical properties of these substituents can dramatically alter the compound's interaction with biological targets.
One of the most critical determinants of activity is the substituent at the 8-position of the quinoline ring. Studies have shown that an unsubstituted phenolic group at this position is essential for biological activity. nih.govnih.gov For instance, in a series of acetylene (B1199291) derivatives of 8-hydroxythis compound, the presence of the hydroxyl group at the 8-position was a key structural fragment necessary for both anticancer and antimicrobial activities. nih.govnih.gov When this phenolic group was methylated, a complete loss of antimicrobial activity was observed, which was not restored even with the addition of a triazine substitution. nih.gov
Furthermore, the nature of the sulfonamide moiety also plays a significant role in modulating the biological activity. For example, in a study of quinoline-sulfonamides as inhibitors of matrix metalloproteinases (MMPs), the potency against different MMPs varied substantially depending on the sulfonamide substituent. acs.org Small substituents like thiophene (B33073) or p-trifluoromethylphenyl resulted in a preference for MMP-2 and MMP-8 inhibition. acs.org Conversely, larger substituents led to broader-spectrum activity, likely due to stronger interactions with the deep S1' pocket of these enzymes. acs.org
The introduction of electron-withdrawing or electron-donating groups to a phenyl ring attached to the sulfonamide can also substantially affect the inhibitory potential against various enzymes. rsc.org For instance, chloro substitution at the meta, ortho, or para position of a phenyl ring influences the compound's inhibition potential against monoamine oxidases (MAO-A and MAO-B). rsc.org
The following table summarizes the impact of key substituents on the anticancer activity of 8-hydroxythis compound derivatives against various cancer cell lines.
| Compound | Substituent at Sulfonamide Nitrogen | C-32 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | A549 (IC₅₀ µM) |
| 3a | N-(prop-2-yn-1-yl) | 48.7 ± 3.2 | >100 | >100 |
| 3b | N-ethyl-N-(prop-2-yn-1-yl) | 26.3 ± 1.8 | 39.8 ± 2.5 | 34.5 ± 2.1 |
| 3c | N-methyl-N-(prop-2-yn-1-yl) | 16.5 ± 1.1 | 22.4 ± 1.5 | 19.8 ± 1.3 |
| 3d | N-allyl-N-(prop-2-yn-1-yl) | 29.8 ± 1.9 | 45.6 ± 2.9 | 38.7 ± 2.4 |
| 3e | N-(but-2-yn-1-yl) | >100 | >100 | >100 |
| 3f | N-methyl-N-(but-2-yn-1-yl) | 35.4 ± 2.2 | 52.3 ± 3.3 | 41.6 ± 2.7 |
| Cisplatin (B142131) | - | 15.8 ± 1.1 | 18.9 ± 1.3 | - |
| Doxorubicin | - | - | - | 18.7 ± 1.2 |
Data sourced from a study on acetylene derivatives of 8-hydroxythis compound. The compound 3c, with a methyl and a propargyl group on the sulfonamide nitrogen, demonstrated the highest activity against all three cancer cell lines. nih.gov
Role of Core Scaffold Modifications
Modifications to the core quinoline scaffold of this compound have been explored to develop novel analogs with enhanced biological activities. The quinoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to be modified in numerous ways to interact with a wide range of biological targets. nih.govnih.gov
Scaffold hopping, a strategy involving the modification of the central core of a lead compound, has been employed to discover novel biologically active agents based on the this compound framework. mdpi.com The core scaffold has a significant effect on the selectivity of these compounds for their biological targets. acs.org
For instance, the fusion of other heterocyclic rings to the quinoline scaffold can lead to compounds with altered or improved biological profiles. The development of pyrimido[4,5-b]quinolines containing a sulfonamide group has been investigated for anticancer activity. doi.org The introduction of a thione group at the 2-position of the pyrimidoquinoline scaffold resulted in significantly higher cytotoxic activity compared to derivatives with an oxo group at the same position. doi.org
Furthermore, the inherent properties of the quinoline scaffold itself, such as its ability to chelate metal ions and participate in π-π stacking interactions, are crucial for its biological activity. nih.govrsc.org The quinoline ring has been observed to have π-anion and π-π interactions with amino acid residues in the active sites of enzymes, contributing to the stability of the enzyme-inhibitor complex. rsc.org
The following table illustrates the effect of core scaffold modifications on the cytotoxic activity of pyrimido[4,5-b]quinolines bearing a sulfonamide moiety against the Ehrlich Ascites Carcinoma (EAC) cell line.
| Compound | Core Scaffold Modification | IC₅₀ (µmol/L) |
| 145b | Oxo group at position 2 | 81.3 |
| 146 | Oxo group at position 2 | 109.1 |
| 147 | Thione group at position 2 | 56.2 |
| Doxorubicin | - | 81.5 |
Data sourced from a study on pyrimido[4,5-b]quinolines. The modification of the core scaffold by introducing a thione group (compound 147) resulted in higher cytotoxic activity compared to the reference drug doxorubicin. doi.org
Advanced Applications of Quinoline 5 Sulfonamide in Diverse Research Fields
Anticancer Research Applications
The quinoline-sulfonamide scaffold has served as a foundation for the development of novel agents with potent anticancer properties. Research has focused on evaluating the cytotoxicity of these compounds against various cancer cell lines and, to a lesser extent, their effectiveness in preclinical animal models.
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., melanoma, breast, lung adenocarcinoma)
A series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. mdpi.comnih.gov The cell lines tested include human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549). mdpi.comnih.gov
Among the tested compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound demonstrated the highest activity against all three cancer cell lines, with efficacy comparable to the established chemotherapy drugs cisplatin (B142131) and doxorubicin. mdpi.comnih.gov Notably, this compound exhibited no toxicity in normal human dermal fibroblast (HFF-1) cells up to an IC50 of 100 µM. mdpi.comnih.gov Further investigations revealed that this compound's mechanism involves decreasing the expression of histone H3, increasing the transcriptional activity of cell cycle regulators like p53 and p21, and altering the expression of apoptosis-related genes BCL-2 and BAX. mdpi.comnih.gov
Other studies on molecular hybrids of quinoline (B57606) and sulfonamide showed limited potency against A549 (lung), HCT116 (colorectal), and U2OS (osteosarcoma) cell lines, with IC50 values exceeding 50 μM. nih.gov However, certain derivatives displayed high potency against leukemia and lymphoma cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | C-32 | Amelanotic Melanoma | 11.23 |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | MDA-MB-231 | Breast Adenocarcinoma | 16.98 |
In Vivo Efficacy in Pre-clinical Animal Models
While extensive in vitro anticancer research exists, the available literature from the conducted searches focuses more on the in vivo efficacy of quinoline-sulfonamide hybrids in the context of antimalarial activity rather than oncology. For instance, certain quinoline-sulfonamide hybrids have been shown to inhibit Plasmodium berghei parasitemia in mouse models, demonstrating their potential in infectious disease treatment. researchgate.netnih.gov Studies specifically detailing the in vivo anticancer efficacy of this compound derivatives in preclinical animal models were not prominently featured in the search results.
Antimicrobial Research Applications
This compound and its derivatives have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites responsible for tuberculosis and malaria.
Antibacterial Activity Spectrum (Gram-positive and Gram-negative)
Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. Specifically, acetylene derivatives of 8-hydroxythis compound have shown biological activity against reference strains of Staphylococcus aureus and Enterococcus faecalis (Gram-positive), including multidrug-resistant clinical isolates like methicillin-resistant S. aureus (MRSA). mdpi.com
In other studies, hybrid quinoline-sulfonamide metal complexes have been screened for their antibacterial properties. A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net
Table 2: Antibacterial Activity of Quinoline-Sulfonamide Derivatives
| Compound/Complex | Bacterial Strain | Gram Type | Activity Metric | Result |
|---|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | MRSA | Gram-positive | MIC | 12.5 µg/mL |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus | Gram-positive | Inhibition Zone | 21 mm |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus | Gram-positive | MIC | 0.19 µg/mL |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli | Gram-negative | Inhibition Zone | 19 mm |
Antifungal Activity
The antifungal potential of this compound derivatives has also been a subject of investigation. Research into 8-hydroxyquinoline-5-sulfonamides has identified them as promising candidates for the topical treatment of dermatomycosis. nih.gov These compounds have been shown to act on the cell wall of Candida species. nih.gov
Furthermore, hybrid metal complexes have demonstrated notable antifungal effects. The N-(quinolin-8-yl)-4-chloro-benzenesulfonamide ligand and its cadmium (II) complex, in particular, exhibited excellent activity against Candida albicans. nih.govresearchgate.net
Table 3: Antifungal Activity of Quinoline-Sulfonamide Derivatives
| Compound/Complex | Fungal Strain | Activity Metric | Result |
|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide ligand | Candida albicans | Inhibition Zone | 26.5 mm |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Candida albicans | Inhibition Zone | 25 mm |
Antitubercular and Antimalarial Investigations
The structural versatility of the quinoline scaffold has made it a cornerstone in the search for new treatments for parasitic and mycobacterial diseases.
Antitubercular Investigations
Quinoline derivatives are recognized for their potential as antitubercular agents. koreascience.krnih.gov Various quinoline-containing imidazole (B134444) derivatives have been synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. koreascience.kr Several compounds showed good activity, with one derivative exhibiting a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. koreascience.kr Other studies have also highlighted the promise of 3-nitrotriazole-based sulfonamides as a class of compounds meriting further investigation for their anti-TB properties. researchgate.netnih.gov
Table 4: Antitubercular Activity of Quinoline-Containing Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Result |
|---|---|---|---|
| Quinoline-imidazole derivative (3i) | M. tuberculosis H37Rv | MIC | 6.25 µg/mL |
| 3-nitrotriazole-based sulfonamide (Compound 4) | M. tuberculosis H37Rv | MIC | 1.56 µM |
| 3-nitrotriazole-based sulfonamide (Compound 2) | M. tuberculosis H37Rv | MIC | 3.13 µM |
Antimalarial Investigations
Quinoline-sulfonamide hybrids have emerged as a significant area of antimalarial drug research. nih.gov A series of these hybrids, featuring a 7-chloroquinoline (B30040) moiety linked to arylsulfonamide groups, displayed high schizonticidal activity in vitro against the chloroquine-resistant W2 clone of Plasmodium falciparum. researchgate.netnih.gov Ten of the synthesized compounds had IC50 values (ranging from 0.05 to 0.40 µM) lower than that of chloroquine (B1663885) and sulfadoxine. researchgate.netnih.gov In subsequent preclinical studies, two of these compounds were shown to inhibit Plasmodium berghei parasitemia in mice by 47% and 49%, respectively, five days after inoculation. researchgate.netnih.gov
Table 5: Antimalarial Activity of Quinoline-Sulfonamide Hybrids
| Compound Series | Parasite Strain | Assay Type | IC50 Range (µM) |
|---|---|---|---|
| Quinoline-sulfonamide hybrids | P. falciparum (W2, chloroquine-resistant) | In Vitro | 0.05 - 1.63 |
| Most active quinoline-sulfonamide hybrids | P. falciparum (W2, chloroquine-resistant) | In Vitro | 0.05 - 0.40 |
| Quinoline-sulfonamide hybrids | P. falciparum (3D7) | In Vitro | 0.01 - 0.05 |
Anti-Filarial Activity
Lymphatic filariasis is a debilitating parasitic disease requiring new therapeutic agents. Research into quinoline-based compounds has revealed promising anti-filarial properties. A novel quinolone-fused cyclic sulfonamide, specifically 4,7-dimethyl-3,4,7,8-tetrahydro-3λ6- mdpi.comthiazino[4,3-f]quinoline-3,3,8-trione, has demonstrated potent activity against the filarial parasite Setaria cervi. nih.govnih.gov This compound is lethal to all developmental stages of the parasite, including the oocyte, microfilaria, and adult worms. nih.govnih.gov
The mechanism of action for this quinolone-fused sulfonamide involves the induction of reactive oxygen species (ROS), which triggers oxidative stress within the parasite. nih.gov This oxidative stress subsequently initiates apoptosis through both intrinsic and extrinsic pathways. nih.gov Furthermore, the compound is also effective against Wolbachia, an endosymbiotic bacterium essential for the survival and fertility of many filarial parasites. nih.govnih.gov The selective toxicity of this class of compounds against the parasite, coupled with its non-toxic nature in rat models, positions it as a promising lead for future anti-filarial drug development. nih.gov
Neurotherapeutic Research Applications (e.g., Cognitive Decline Models)
In the field of neurotherapeutics, particularly for Alzheimer's disease (AD), derivatives of quinoline-sulfonamide have emerged as potent multifunctional agents. mdpi.com AD is a complex neurodegenerative disorder characterized by cholinergic dysfunction and other pathological changes. researchgate.net A key strategy in AD treatment is the dual inhibition of cholinesterases (ChE) and monoamine oxidases (MAO).
A series of novel quinoline-sulfonamides were designed and synthesized to act as dual inhibitors of these enzymes. nih.gov In vitro studies identified several compounds with significant inhibitory potency against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine oxidase-A (MAO-A), and Monoamine oxidase-B (MAO-B). researchgate.net Kinetic studies confirmed that these compounds act as competitive inhibitors. nih.gov Molecular docking simulations provided insights into the binding interactions, revealing hydrogen bonding, π-π, and π-alkyl interactions between the quinoline-sulfonamide ligands and the enzyme active sites. These findings underscore the potential of these compounds as promising multifunctional candidates for AD treatment. mdpi.com
| Compound | Target Enzyme | IC50 (µM) |
| a5 | MAO-A | 0.59 ± 0.04 |
| a12 | MAO-B | 0.47 ± 0.03 |
| a11 | BChE | 0.58 ± 0.05 |
| a6 | AChE | 1.10 ± 0.77 |
| Data sourced from multiple studies highlighting the most potent compounds against each specific enzyme. nih.govresearchgate.net |
Supramolecular Chemistry and Materials Science
The structural characteristics of the quinoline-sulfonamide moiety make it an excellent building block in supramolecular chemistry and materials science. Its ability to engage in various non-covalent interactions is key to its utility in these fields.
The solid-state architecture of quinoline-sulfonamide isomers is heavily influenced by a network of non-covalent interactions. In the crystal structure of Quinoline-8-sulfonamide (B86410), the sulfamoyl group is involved in both intramolecular and intermolecular hydrogen bonding. researchgate.net An intramolecular N—H⋯N hydrogen bond is observed with the quinoline nitrogen atom. researchgate.net
In the crystal lattice, molecules form inversion dimers through pairs of intermolecular N—H⋯O hydrogen bonds. researchgate.net These dimers are further organized into a one-dimensional polymeric structure through π–π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems. researchgate.net The centroid-to-centroid distance for these stacking interactions has been measured at 3.649 Å. researchgate.net These well-defined interactions are crucial for the rational design of crystalline materials with specific properties.
The principles of molecular recognition, which govern how molecules selectively bind, are central to host-guest chemistry. nih.gov The quinoline moiety is a significant player in this field due to its capacity for non-covalent interactions such as π-π stacking, hydrogen bonding, and metal-ligand coordination. These interactions enable the formation of well-defined supramolecular assemblies where a host molecule can encapsulate a guest molecule. While the broader class of quinoline derivatives is utilized in designing host-guest systems, the specific application of this compound in this context is an area of ongoing research. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, combined with the aromatic quinoline ring, provides a versatile platform for designing hosts for molecular recognition events.
Quinoline and its derivatives are well-regarded fluorophores used in the development of chemical sensors. semanticscholar.org The quinoline ring system often exhibits low intrinsic fluorescence but can form highly fluorescent complexes with specific metal ions. semanticscholar.org This "turn-on" fluorescence is a desirable characteristic for sensing applications.
Quinoline-sulfonamide complexes have been specifically investigated for their photoluminescent, particularly fluorescent, properties. nih.gov Aryl sulfonamide derivatives of 8-aminoquinoline (B160924) are among the most effective fluorophores for zinc (Zn²⁺) sensing. semanticscholar.org The nitrogen atoms of the quinoline ring and the sulfonamide group can act as a chelating site for metal ions. This coordination often leads to a significant enhancement of fluorescence intensity, allowing for the sensitive and selective detection of cations. semanticscholar.org The adaptability of the quinoline-sulfonamide scaffold allows for the design of probes capable of detecting various analytes, including metal ions and nitro-aromatic compounds, at parts-per-billion (ppb) levels.
Catalytic and Industrial Chemical Applications
The quinoline framework is not only a pharmacophore but also a valuable ligand in organometallic catalysis. Sulfonyl-containing compounds are important building blocks in agrochemicals, materials science, and modern organic chemistry.
Quinoline-sulfonamides have been explored as inhibitors for zinc-dependent enzymes, such as matrix metalloproteinases (MMPs). In this context, the sulfonamide group acts as a zinc-binding group, effectively inhibiting the catalytic activity of the enzyme. Furthermore, the synthesis of functionalized quinolines often involves metal-catalyzed reactions. For instance, methods for the cobalt-catalyzed C5-selective sulfonylation of quinolines have been developed, providing a direct route to synthesize these valuable compounds. This highlights the dual role of quinoline-sulfonamides, both as products of catalytic processes and as active participants in modulating catalytic (enzymatic) functions.
Computational and Theoretical Chemistry Studies of Quinoline 5 Sulfonamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a Quinoline-5-sulfonamide derivative, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Analysis
Molecular docking simulations of quinoline-sulfonamide derivatives have revealed key interaction patterns with various protein targets. These studies are crucial in rationalizing the biological activity of these compounds and guiding the design of new, more potent molecules.
The types of interactions commonly observed for this scaffold include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonamide can form hydrogen bonds with amino acid residues like tyrosine, while the NH group can also participate in hydrogen bonding. rsc.orgnih.gov
Pi-Interactions: The quinoline (B57606) ring, being an aromatic system, frequently engages in π-π stacking or π-anion interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the protein's binding site. rsc.org
Pi-Sulfur Interactions: Interactions between the sulfur atom of the sulfonamide group and aromatic residues have also been noted in docking studies. rsc.org
For instance, in studies involving quinoline-sulfonamides as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), specific interactions have been identified. The oxygen of the sulfonamide group has been shown to interact with amino acids such as TYR133 and GLU202, while the quinoline ring participates in π-anion and π-π interactions with residues like TYR341 and ASP74. rsc.org Similarly, when targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), the quinoline moiety of quinoline-8-sulfonamide (B86410) derivatives sits (B43327) in an apolar surface defined by residues like Phe26 and Leu394, and one of the sulfonamide oxygen atoms accepts a hydrogen bond from Tyr390. nih.gov
Prediction of Binding Modes and Affinities (e.g., Ki values)
A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. Binding affinity is often expressed as the dissociation constant (Ki), the inhibition constant (IC50), or as a calculated binding energy (e.g., in kcal/mol). Lower values for these metrics typically indicate a stronger binding interaction.
Docking studies on various quinoline-sulfonamide derivatives have provided valuable data on their binding affinities against different biological targets. For example, a series of quinoline-based benzenesulfonamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory activities, expressed as Ki values, demonstrated potent inhibition, particularly against the cancer-related isoforms hCA IX and hCA XII.
| Compound | Target | Binding Affinity (Ki in nM) |
|---|---|---|
| para-sulfonamide derivative 13a | hCA IX | 25.8 |
| para-sulfonamide derivative 13b | hCA IX | 5.5 |
| para-sulfonamide derivative 13c | hCA IX | 18.6 |
| meta-sulfonamide derivative 11c | hCA IX | 8.4 |
| para-sulfonamide derivative 13a | hCA XII | 9.8 |
| para-sulfonamide derivative 13b | hCA XII | 13.2 |
| para-sulfonamide derivative 13c | hCA XII | 8.7 |
In another study, the binding affinities of quinoline-8-sulfonamide derivatives against the M2 isoform of pyruvate kinase were reported as docking scores (ΔG in kcal/mol), where a more negative value indicates a higher binding affinity.
| Compound | Target Protein Complex | Docking Score (ΔG in kcal/mol) |
|---|---|---|
| Derivative 9a | 4G1N | -10.72 |
| Derivative 9a | 4FXF | -10.48 |
These predictive studies are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for computational chemistry studies of quinoline-sulfonamides due to its balance of accuracy and computational cost.
Electronic Structure Elucidation and Molecular Geometry Optimization
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This provides key information on bond lengths, bond angles, and dihedral angles. For quinoline-sulfonamide derivatives, geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G' (d,p) or 6-31+G(d,p). nih.govnih.gov
The optimized geometry is the starting point for further analysis of the molecule's electronic properties. DFT calculations provide a detailed picture of the electron distribution, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, while a large gap implies high stability. nih.gov For quinoline derivatives, FMO analysis has been used to describe their electronic and optical properties. For instance, the HOMO-LUMO energy gap for the parent quinoline molecule has been calculated at the DFT level to be approximately -4.83 eV. scirp.org In studies of quinoline-8-sulfonamide derivatives, the HOMO, LUMO, and energy gap were found to be -6.39 eV, -3.51 eV, and 2.88 eV, respectively, indicating intramolecular charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov MEP maps are color-coded to represent different electrostatic potential values on the molecular surface.
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In quinoline-sulfonamides, these regions are typically located around the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring.
Blue regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green regions: Correspond to areas of neutral potential.
MEP analysis of quinoline-sulfonamide derivatives has been used to identify the electrophilic and nucleophilic sites within the molecules, providing insights into their intermolecular interactions. nih.govresearchgate.net The oxygen atoms in these compounds generally exhibit negative potential, making them favorable sites for electrophilic attacks. researchgate.net
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic signatures of quinoline sulfonamide derivatives. nih.govnih.govrsc.orgnih.gov These predictions are crucial for structural elucidation and for correlating electronic properties with observed spectroscopic behavior.
UV-Vis Spectroscopy: TD-DFT calculations are frequently employed to predict the electronic absorption and emission spectra of these compounds. nih.govresearchgate.net For instance, studies on various quinoline-sulfonamide derivatives have shown that absorbance spectra are typically predicted to fall within the range of 337 nm to 341.73 nm. nih.govnih.govresearchgate.net Emission spectra are similarly calculated and have been reported in the range of 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.govnih.govresearchgate.net These computational methods provide a formidable toolkit for a comprehensive analysis of molecular dynamics, enhancing the understanding of spectroscopy and materials science. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts of quinoline sulfonamides. nih.gov Computational studies have successfully predicted key NMR signals that confirm the molecular structure. For example, the presence of the sulfonamide –NH– proton, a key feature of these molecules, is computationally confirmed by peaks in the range of 10.12–10.49 ppm. nih.gov Similarly, the attachment of the sulfonyl group to a benzene (B151609) ring is confirmed by predicted 13C NMR peaks between 135–138 ppm. nih.gov These theoretical calculations generally show good agreement with experimental data. nih.gov
IR Spectroscopy: DFT calculations are also used to predict the vibrational frequencies in Infrared (IR) spectroscopy. For quinoline-based sulfonamides, characteristic vibrational bands corresponding to the SO2 group have been identified computationally and are expected between 1319-1353 cm−1 and 1143-1170 cm−1. nih.gov The N-H and C=S stretching frequencies in related derivatives have also been computationally assigned. nih.gov
Table 1: Predicted Spectroscopic Data for Quinoline Sulfonamide Derivatives
| Spectroscopic Technique | Predicted Property | Typical Range/Value | Reference |
|---|---|---|---|
| UV-Vis | Absorption Wavelength (λmax) | 337 - 341.73 nm | nih.govnih.govresearchgate.net |
| Emission Wavelength (λem) | 411.70 - 429.90 nm | nih.govnih.govresearchgate.net | |
| 1H NMR | Sulfonamide -NH Chemical Shift (δ) | 10.12 - 10.49 ppm | nih.gov |
| 13C NMR | Sulfonyl-attached Benzene Carbon (δ) | 135 - 138 ppm | nih.gov |
| IR | SO2 Asymmetric Stretch (ν) | 1319 - 1353 cm-1 | nih.gov |
| SO2 Symmetric Stretch (ν) | 1143 - 1170 cm-1 | nih.gov |
Global Reactivity Parameters (e.g., Chemical Hardness, Chemical Potential)
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated using DFT to quantify the chemical reactivity and stability of molecules. nih.govdergipark.org.tr These parameters provide valuable insights into the behavior of this compound and its derivatives in chemical reactions. nih.govresearchgate.net
Key Parameters:
Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govresearchgate.net
Chemical Hardness (η): Hardness indicates resistance to a change in electron distribution. A larger HOMO-LUMO energy gap (ΔE) corresponds to greater hardness and lower reactivity. nih.govijres.org It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov
Softness (σ): The reciprocal of hardness, softness (σ = 1/η), is a measure of a molecule's polarizability. nih.gov
Electronegativity (χ): This is the power of an atom to attract electrons to itself and is related to the chemical potential (χ = -μ). nih.govijres.org
Electrophilicity Index (ω): This descriptor measures the energy stabilization when the system acquires an additional electronic charge. rsc.orgresearchgate.net It is calculated as ω = μ2 / 2η. nih.gov
Studies on quinoline sulfonamide derivatives have utilized these parameters to understand their electronic structure and reactivity. nih.govresearchgate.net For instance, a low energy gap between the HOMO and LUMO in certain derivatives suggests higher chemical reactivity and kinetic stability. nih.govnih.gov These calculations are crucial for predicting how the molecule will interact with biological targets. nih.gov
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; indicates stability |
| Softness (σ) | 1 / η | Measure of polarizability and reactivity |
| Electronegativity (χ) | -μ | Electron-attracting power |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of different spatial arrangements. These simulations can reveal the preferred conformations of the molecule in different environments and how it interacts with target proteins. researchgate.net By simulating the molecule's behavior, researchers can understand the dynamic nature of its interactions, which is essential for predicting binding affinity and mechanism of action.
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (excluding human trial data)
In silico tools are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which are critical components of pharmacokinetics. fiveable.me Predicting these properties early in the drug discovery process helps in identifying compounds with favorable drug-like qualities and reduces the likelihood of late-stage failures. nih.govfiveable.me
For quinoline sulfonamide derivatives, computational models are used to estimate various pharmacokinetic parameters. researchgate.net These predictions help underscore the drug-like qualities of newly designed compounds. nih.gov For example, in silico studies on certain quinoline-based inhibitors have been used to assess their ADME and toxicity profiles. researchgate.net The SwissADME and admetSAR online platforms are examples of tools used to predict the physicochemical characteristics and toxicity of such compounds. researchgate.net These predictive models are a crucial part of modern drug design, guiding the synthesis of compounds with improved pharmacokinetic profiles. researchgate.net
Applications of Machine Learning in this compound Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the drug discovery process for compounds like quinoline sulfonamides. mdpi.comnih.govnih.gov ML models can learn from existing experimental data to make predictions about the properties and activities of new, unsynthesized molecules. mdpi.comazolifesciences.com
Advanced Analytical Characterization Techniques for Quinoline 5 Sulfonamide
Spectroscopic Methods for Structural Elucidation
The unequivocal structural confirmation of Quinoline-5-sulfonamide and its derivatives relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, ensuring the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinoline-sulfonamide derivatives. nih.gov Both one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments are employed to provide a comprehensive understanding of the molecular structure. nih.gov
¹H NMR: The proton NMR spectra of quinoline-sulfonamide derivatives exhibit characteristic signals for the aromatic protons of the quinoline (B57606) ring, typically observed in the range of δ 7.190–8.113 ppm. nih.gov The specific chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the quinoline core. For instance, in a study of 8-methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)this compound, the aromatic protons appeared as a doublet at δ 7.25–7.29 ppm (J = 8.4 Hz), a doublet of doublets at δ 7.68–7.74 ppm (J = 8.4 Hz, J = 3.6 Hz), and multiplets at δ 8.14–8.22 ppm and δ 8.93–9.02 ppm. mdpi.com The proton associated with the sulfonamide NH group is often observed as a distinct resonance, for example, in the range of δ 9.833–10.818 ppm. nih.gov In the case of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide, the signal for the sulfonamide hydrogen atom appears at a chemical shift of 10.20 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectra provide insights into the carbon framework of the molecule. The carbon atoms of the quinoline ring and any substituents can be identified by their characteristic chemical shifts. For example, in 8-methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)this compound, the quinoline carbons resonate at δ 106.58, 123.22, 125.38, 128.75, 131.62, 133.54, 139.88, 149.76, and 159.35 ppm. mdpi.com In N-(quinolin-8-yl)-4-chlorobenzenesulfonamide complexes, the ipso-sulfonamide carbon (C2') appears around 142 ppm, while the carbon attached to the benzene (B151609) ring of the quinoline (C8) is observed at about 141 ppm. nih.gov
DEPT, COSY, and HSQC: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov Two-dimensional techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, further confirming the structural assignments. nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ | 1.38 (s, 6H) | 30.87 |
| CH | 2.73 (s, 1H) | 73.29 |
| OCH₃ | 4.04 (s, 3H) | 56.60 |
| Harom | 7.25–7.29 (d, J = 8.4 Hz, 1H) | 106.58, 123.22, 125.38, 128.75, 131.62, 133.54, 139.88, 149.76, 159.35 |
| Harom | 7.68–7.74 (dd, J = 8.4 Hz, J = 3.6 Hz, 1H) | |
| Harom | 8.14–8.22 (m, 2H) | |
| Harom | 8.93–8.96 (m, 1H) | |
| Harom | 8.96–9.02 (m, 1H) |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable tools for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds within the molecule. rjptonline.org
The FT-IR spectra of quinoline-sulfonamides display characteristic absorption bands. For instance, the spectrum of a 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivative showed variations in the shape, shift, and intensity of IR absorption peaks upon complexation, indicating molecular interactions. researchgate.net In the FT-IR spectra of quinoline, characteristic peaks can be observed in different regions. For example, the C-H out-of-plane bending motions of quinoline have been observed in the 840-740 cm⁻¹ range. astrochem.org The region between 1750-1550 cm⁻¹ can reveal quinoline peaks as shoulders. astrochem.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H | Out-of-plane bend | 840-740 | astrochem.org |
| Quinoline Ring | - | 1750-1550 | astrochem.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the quinoline ring. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. youtube.com
The UV-Vis absorption spectra of quinoline-sulfonamide derivatives are typically recorded in a suitable solvent, such as acetonitrile. nih.gov These compounds exhibit absorption bands that are characteristic of their electronic structure. nih.gov For a series of newly synthesized quinoline-sulfonamide derivatives, absorption bands were observed in the range of 337.83 nm to 341.73 nm, which are indicative of n → π* electronic transitions within the chromophoric systems of the compounds. nih.gov The specific wavelength of maximum absorbance (λmax) can be influenced by the substituents on the quinoline ring and the solvent used. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-HRMS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. d-nb.info When coupled with a soft ionization technique like Electrospray Ionization (ESI), it becomes ESI-HRMS, which is particularly suitable for the analysis of polar and thermally labile molecules like quinoline-sulfonamide derivatives. mdpi.comresearchgate.net
HR-MS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com For example, in the characterization of 8-methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)this compound, the calculated mass for the protonated molecule [M+H]⁺ was 305.0959, and the found mass was 305.0956, confirming the elemental composition. mdpi.com The HRMS spectra of synthesized quinoline-sulfonamide derivatives often show peaks corresponding to [M+1], which substantiates the identity of the synthesized compounds. nih.gov
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatographic methods are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. These techniques are widely used in various stages of drug development and analysis.
Liquid Chromatography–Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid Chromatography–Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective analytical methods used for the separation, identification, and quantification of sulfonamides and quinolones in various matrices. jfda-online.comnih.gov These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. acgpubs.org
In a typical LC-MS/MS method for the analysis of sulfonamides and quinolones, a simple extraction with a solvent like acetonitrile is often employed, followed by direct analysis. jfda-online.com The use of an electrospray ionization (ESI) interface is common for these types of compounds. jfda-online.comnih.gov LC-MS/MS provides high selectivity and sensitivity, making it suitable for residue analysis in complex samples. acgpubs.org The technique can be used for the simultaneous quantification of multiple quinolones and sulfonamides. jfda-online.com For instance, a method was developed for the simultaneous determination of four quinolones and four sulfonamides in fish muscle. jfda-online.com Another study described a method for the determination of quinolones, fluoroquinolones, tetracyclines, and sulfonamides in bovine liver. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline-sulfonamide compounds. It is widely used to separate, identify, and quantify components in a mixture, making it invaluable for assessing the purity of synthesized this compound and monitoring the progress of chemical reactions. bjbms.orgresearchgate.net
The versatility of HPLC stems from the wide choice of stationary and mobile phases, which allows for the effective separation of various samples. bjbms.orgresearchgate.net For sulfonamides and related compounds, reversed-phase chromatography is commonly employed. A typical setup involves a C18 column as the stationary phase, with a mobile phase consisting of a mixture of aqueous and organic solvents, such as water, acetonitrile, and methanol. nanobioletters.com Detection is often accomplished using a UV detector, as the quinoline moiety possesses a strong chromophore. researchgate.net The technique's purpose is to confirm the identity of a drug and provide quantitative results. bjbms.org For instance, in the analysis of Quinoline Yellow, a related sulfonated quinoline compound, HPLC has been successfully used to separate and quantify its various mono-, di-, and trisulfonated components. nih.gov
Table 1: Representative HPLC Conditions for Sulfonamide Analysis This table illustrates typical conditions used for analyzing sulfonamide-containing compounds, as specific parameters for the parent this compound are not detailed in the provided sources.
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 reversed-phase | nanobioletters.com |
| Mobile Phase | Distilled water: acetonitrile: methanol (60:35:5 v/v), pH adjusted to 2.5 | nanobioletters.com |
| Flow Rate | 1.0 ml/min | nanobioletters.com |
| Detection | UV at 278 nm | nanobioletters.com |
| Temperature | 30°C | nanobioletters.com |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While the specific crystal structure for this compound is not detailed in the search results, data for the isomeric compound Quinoline-8-sulfonamide (B86410) provides a clear example of the insights gained from this technique. The analysis of Quinoline-8-sulfonamide revealed that in the crystal, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net These dimers are further associated through π–π stacking interactions between the benzene rings of adjacent quinoline systems, with a centroid-to-centroid distance of 3.649 (1) Å. researchgate.net
Similarly, the crystal structure of a derivative, 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, shows that the quinoline and phenol moieties are nearly coplanar, indicating significant electron delocalization. nih.gov The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. nih.gov This level of detail is critical for understanding the solid-state properties of the compound and for structure-based drug design. mdpi.com
Table 2: Crystallographic Data for Quinoline-8-sulfonamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₈N₂O₂S | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/n | researchgate.net |
| Unit Cell Dimensions | a = 8.9431 (3) Åb = 10.4542 (2) Åc = 10.4648 (2) Åβ = 109.313 (2)° | researchgate.net |
| Volume (V) | 923.33 (4) ų | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
| Key Interactions | N—H⋯O hydrogen bonds (dimer formation), π–π stacking | researchgate.net |
**6.4. Other Physicochemical Characterization Methods
The photophysical properties of quinoline-based compounds are characterized by determining their molar extinction coefficients (ε) and fluorescence quantum yields (Φ). The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength, calculated using the Beer-Lambert law. nih.gov The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov
For a series of newly synthesized quinoline-sulfonamide derivatives, molar extinction coefficients were found to be in the range of 1.7500 × 10⁴ M⁻¹ cm⁻¹ to 2.4000 × 10⁴ M⁻¹ cm⁻¹. nih.gov The quantum yields for these compounds varied significantly, from 0.015 to 0.558, with the efficiency often being evaluated relative to a standard like quinine sulfate (B86663) (Φ ≈ 0.54). nih.gov These parameters are crucial for applications involving fluorescence detection and imaging.
Table 3: Photophysical Properties of Representative Quinoline-Sulfonamide Derivatives
| Property | Range of Values | Solvent | Reference |
|---|---|---|---|
| Molar Extinction Coefficient (ε) | 1.7500 × 10⁴ - 2.4000 × 10⁴ M⁻¹ cm⁻¹ | Not Specified | nih.gov |
| Quantum Yield (Φ) | 0.015 - 0.558 | Acetonitrile | nih.gov |
| Absorption Maxima (λ_abs) | 337 - 341.73 nm | Acetonitrile | nih.gov |
| Emission Maxima (λ_em) | 411.70 - 429.90 nm | Acetonitrile | nih.gov |
Melting point (m.p.) is a fundamental physicochemical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a high degree of purity. For derivatives of this compound, melting points have been reported as part of their characterization. The introduction of different substituents to the core structure results in compounds with distinct melting points.
Table 4: Melting Points of Various this compound Derivatives
| Compound Name | Melting Point (°C) | Reference |
|---|---|---|
| 8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)this compound | 82–85 | mdpi.com |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | 145–147 | mdpi.com |
Thin-Layer Chromatography (TLC) is a rapid and simple chromatographic technique used to separate mixtures, identify compounds, and check for purity. nih.gov In TLC, a mobile phase moves over a stationary phase (e.g., a silica gel plate), and components separate based on their differential partitioning between the two phases. The retention factor (R_f_), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.
For sulfonamides, TLC is routinely used for qualitative and semi-quantitative determinations. researchgate.net The R_f_ value is dependent on the stationary phase, the composition of the mobile phase, and other experimental conditions.
Table 5: R_f_ Value for a this compound Derivative
| Compound Name | R_f_ Value | Stationary Phase | Mobile Phase | Reference |
|---|
Elemental Analysis
Elemental analysis is a critical procedure for verifying the elemental composition of a newly synthesized compound. Historically, this involved combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. In modern characterization, High-Resolution Mass Spectrometry (HRMS) is often used to provide a highly accurate measurement of the molecular mass, which serves to confirm the elemental formula. nih.gov The experimentally determined mass is compared to the theoretically calculated mass for the proposed chemical formula. A close match between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com
Table 6: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Derivative
| Compound Name | Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) | Reference |
|---|---|---|---|---|
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound | C₁₃H₁₃N₂O₃S | 277.0646 | 277.0606 | mdpi.com |
Q & A
Q. What are the key steps in synthesizing Quinoline-5-sulfonamide derivatives, and how can purity be validated?
Methodological Answer :
- Synthesis Steps : Derivatives like 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound (3c) are synthesized via sulfonylation of quinoline precursors using reagents like iodine and sodium hydride. Reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for yield optimization .
- Purity Validation :
- 1H/13C NMR : Analyze chemical shifts (e.g., 3c shows δ 2.37 ppm for CH3 and δ 148.2 ppm for C-SO2) to confirm structural integrity.
- ESI-HRMS : Verify molecular ion peaks (e.g., [M+H]+ for 3c: Calc. 317.0821, Found: 317.0825) .
- Melting Point Analysis : Sharp melting ranges (e.g., 3c: 145–147°C) indicate purity .
Q. Which standard assays are used to evaluate the cytotoxicity of this compound derivatives?
Methodological Answer :
- SRB Assay : A colorimetric method using sulforhodamine B to measure cellular protein content. Fix cells with trichloroacetic acid, stain with SRB, and quantify via optical density at 564 nm. This assay is reproducible, cost-effective, and suitable for high-throughput screening (e.g., IC50 determination) .
- Comparative Advantages : SRB offers better sensitivity than Bradford or Lowry assays and is stable for long-term analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-proliferative activity data for this compound derivatives?
Methodological Answer :
- Contextual Analysis : Compare experimental variables such as:
- Statistical Validation : Use ANOVA or t-tests to assess significance across replicates. Report confidence intervals (e.g., 95% CI) to quantify uncertainty .
Q. What strategies optimize the regioselectivity of sulfonamide functionalization in quinoline derivatives?
Methodological Answer :
- Reagent Selection : Electrophilic sulfonating agents (e.g., SO3·Py complex) target the 5-position due to quinoline’s electron-deficient ring .
- Steric and Electronic Effects :
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
Q. How should researchers design dose-response studies to assess this compound mechanisms?
Methodological Answer :
- Dose Range : Test 5–7 concentrations (e.g., 1–100 μM) to capture sigmoidal curves. Include vehicle controls (e.g., DMSO ≤0.1%).
- Mechanistic Probes :
- Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining.
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill coefficients and EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
